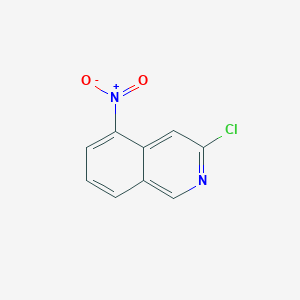

3-Chloro-5-nitroisoquinoline

概要

説明

Synthesis Analysis

The synthesis of 3-Chloro-5-nitroisoquinoline derivatives involves multiple steps, including nitration, chlorination, and specific reactions tailored to introduce functional groups at precise locations on the isoquinoline ring. For example, electron transfer reactions in 5-nitroisoquinolines have been explored to introduce alkyl groups through reductive alkylation, demonstrating the compound's reactivity towards electron-rich species (Vanelle et al., 1994).

Molecular Structure Analysis

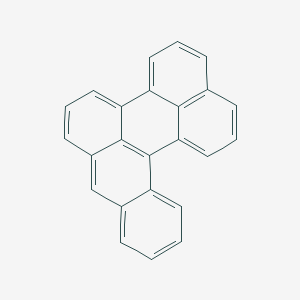

Crystal structure analyses provide insights into the molecular arrangement and bonding interactions within 3-Chloro-5-nitroisoquinoline compounds. Studies have shown how hydrogen bonding and molecular orientation influence the crystal packing and stability of these compounds (Gotoh & Ishida, 2019). These structural details are crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

3-Chloro-5-nitroisoquinoline undergoes various chemical reactions, highlighting its chemical versatility. Notable reactions include nucleophilic substitution, where the chloro and nitro groups play pivotal roles in determining the reactivity and outcome of such processes. The presence of these groups also influences the compound's electron transfer reactions, making it a candidate for synthesis involving radical intermediates or for use in redox chemistry (Vanelle et al., 1994).

科学的研究の応用

Amination of Nitroisoquinolines : 3-Chloro-5-nitroisoquinoline, among other nitroisoquinolines, has been studied for its potential in amination reactions using a liquid methylamine solution of potassium permanganate. This process leads to the formation of mono- or bis(methylamino)-substituted nitro compounds (Woźniak & Nowak, 1994).

Synthesis of Novel Acyl Transfer Catalysts : Research has been conducted on the synthesis of novel Acyl Transfer Catalysts using 1-chloro-5-nitroisoquinoline. These compounds have potential applications in various chemical processes (Chen Pei-ran, 2008).

Electron Transfer Reactions in Isoquinolines : Studies have shown that 1-Chloromethyl-5-nitroisoquinoline can participate in electron transfer reactions, which have implications in medicinal chemistry, particularly in the development of antineoplastic agents (Vanelle et al., 1994).

Topoisomerase Inhibitors in Cancer Therapy : Research has explored the potential of replacing the nitro toxicophore in 3-nitroindenoisoquinoline with other functional groups to minimize safety risks while retaining antiproliferative effects on cancer cells. This highlights the role of chloro and nitro groups in medicinal applications (Beck et al., 2015).

Spectroscopic Study of 5-Nitroisoquinoline Complexes : The spectroscopic properties of 5-nitroisoquinoline and its zinc(II) halide complexes have been investigated, providing insights into their molecular structures and potential applications in various scientific fields (Yurdakul et al., 2015).

Synthesis of Cytotoxic Pyrroloisoquinoline Derivatives : Pyrroloisoquinolines, synthesized from 5-nitroisoquinoline, have been evaluated for their cytotoxicity in ovarian cell lines, showing potential in cancer research (Vlachou et al., 2002).

Cocrystals Involving Nitroaromatic Lewis Bases : Studies on molecular adducts of aminobenzoic acids with nitro-substituted Lewis bases including 5-nitroisoquinoline have been conducted, which is significant for understanding molecular self-assembly in cocrystallization processes (Lynch et al., 1997).

作用機序

Pharmacokinetics

molecular weight (208.6) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Action Environment

The action, efficacy, and stability of 3-Chloro-5-nitroisoquinoline can be influenced by various environmental factorsFor instance, 3-Chloro-5-nitroisoquinoline is stored at 2-8°C to maintain its stability .

Safety and Hazards

将来の方向性

While specific future directions for 3-Chloro-5-nitroisoquinoline were not found in the search results, the use of 5-Nitroisoquinoline in the development of potential antimalarial drugs and in the optimization of complex gas–liquid–solid reactions suggests potential areas of future research for 3-Chloro-5-nitroisoquinoline.

特性

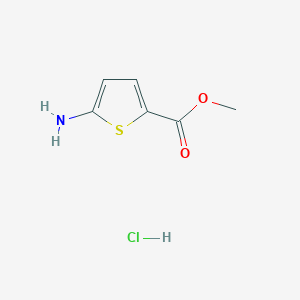

IUPAC Name |

3-chloro-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-4-7-6(5-11-9)2-1-3-8(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPORMNSYOVFNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587788 | |

| Record name | 3-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-nitroisoquinoline | |

CAS RN |

10296-47-6 | |

| Record name | 3-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。